molecular formula C11H15NOS B567572 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1283095-47-5

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No. B567572
Key on ui cas rn: 1283095-47-5
M. Wt: 209.307
InChI Key: DWYGLHSLUMTSPC-UHFFFAOYSA-N
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Patent
US08232289B2

Procedure details

A solution of 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran] (50 g, 238.88 mmol) in a mixture of acetic acid (400 mL) and methyl t-butyl ether (40 mL) is cooled to 15° C. Then, a solution of sulfuryl chloride (21.20 mL, 262.77 mmol) in acetic acid (100 mL) is added dropwise in 40 min at that temperature (internal temperature=15° C.-22° C.) and the mixture is stirred at room temperature for 20 hr. Then, a solution of sulfuryl chloride (11.56 mL, 143.33 mmol) in acetic acid (50 mL) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 30 min. and then it is added dropwise (30 min) over methyl t-butyl ether (1 L) cooling with ice/water bath with stirring. A white suspension is formed and the solid is filtered. To obtain a second crop of material, the filtrate is concentrated (refilling with methyl t-butyl ether via rotavap). Resulting solid is suspended in methyl t-butyl ether (300 mL), suspension is stirred at reflux (bath: 100° C.) and methanol (30 mL) is added till a cloudy suspension is formed. Then, the suspension is cooled to room temperature overnight. The suspension is further cooled in a ice/water bath and filtered. Solid is washed with methyl t-butyl ether (50 mL) and combined with first crop to give the title compound in a 60% yield. MS (m/z): 244 (M+1).
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.56 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6]3([CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)[O:7][CH2:8][CH2:9][C:4]=2[CH:3]=[CH:2]1.S(Cl)([Cl:18])(=O)=O.CO>C(O)(=O)C.C(OC)(C)(C)C>[ClH:18].[Cl:18][C:2]1[S:1][C:5]2[C:6]3([CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)[O:7][CH2:8][CH2:9][C:4]=2[CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
S1C=CC2=C1C1(OCC2)CCNCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
21.2 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
11.56 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice/water bath
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A white suspension is formed
FILTRATION
Type
FILTRATION
Details
the solid is filtered
CUSTOM
Type
CUSTOM
Details
To obtain a second crop of material
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated (refilling with methyl t-butyl ether via rotavap)
CUSTOM
Type
CUSTOM
Details
Resulting solid
STIRRING
Type
STIRRING
Details
suspension is stirred
ADDITION
Type
ADDITION
Details
is added till a cloudy suspension
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the suspension is cooled to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is further cooled in a ice/water bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Solid is washed with methyl t-butyl ether (50 mL)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.ClC1=CC2=C(C3(OCC2)CCNCC3)S1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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